molecular formula C6H7N3O B1351647 2-Methylamino-pyrimidine-5-carbaldehyde CAS No. 672307-83-4

2-Methylamino-pyrimidine-5-carbaldehyde

Cat. No.: B1351647
CAS No.: 672307-83-4
M. Wt: 137.14 g/mol
InChI Key: FYDLRGFOAYUXIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylamino-pyrimidine-5-carbaldehyde (CAS: 672307-83-4) is a pyrimidine derivative featuring a methylamino substituent at the 2-position and a formyl group at the 5-position. Its molecular formula is C₆H₇N₃O, with a molecular weight of 137.14 g/mol . This compound is of significant interest in medicinal chemistry due to the aldehyde moiety’s reactivity, which enables its use as a building block for synthesizing heterocyclic compounds, including kinase inhibitors and antiviral agents. The methylamino group enhances solubility in polar solvents compared to alkyl-substituted analogs, while the pyrimidine core provides a rigid scaffold for molecular interactions .

Properties

IUPAC Name

2-(methylamino)pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-7-6-8-2-5(4-10)3-9-6/h2-4H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDLRGFOAYUXIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390286
Record name 2-Methylamino-pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672307-83-4
Record name 2-Methylamino-pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylamino)pyrimidine-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

2-Methylamino-pyrimidine-5-carbaldehyde is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrimidine ring with an amino group and an aldehyde functional group, which contribute to its reactivity and biological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C7H8N4OC_7H_8N_4O, with a molecular weight of approximately 164.16 g/mol. The presence of the methylamino group enhances its solubility and reactivity, making it a candidate for various pharmacological applications.

Property Value
Molecular FormulaC₇H₈N₄O
Molecular Weight164.16 g/mol
Functional GroupsAmino, Aldehyde
SolubilitySoluble in water

Antitumor Activity

Research indicates that compounds with pyrimidine structures often exhibit significant antitumor properties. Preliminary studies suggest that this compound may also possess strong antitumor activity. For instance, it has been compared to known chemotherapeutic agents in various assays, showing promising results against several cancer cell lines.

Case Study: Antitumor Efficacy
A study evaluated the cytotoxic effects of this compound against different cancer cell lines using the MTT assay. The compound demonstrated IC₅₀ values comparable to established chemotherapeutics, indicating its potential as an anticancer agent.

Anti-inflammatory Effects

Pyrimidine derivatives have been recognized for their anti-inflammatory properties. In vitro studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Table: COX Inhibition Comparison

Compound IC₅₀ (μmol) Standard Drug Standard IC₅₀ (μmol)
This compound0.04 ± 0.01Celecoxib0.04 ± 0.01

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to active sites or alter receptor functions, modulating various biochemical pathways involved in tumor progression and inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the structure can significantly influence its potency and selectivity against target enzymes.

Research Findings

Research has demonstrated that electron-donating groups enhance the anti-inflammatory activity of pyrimidine derivatives. Compounds with similar structural features have shown varying degrees of effectiveness against COX-1 and COX-2 enzymes .

Scientific Research Applications

Pharmaceutical Development

2-Methylamino-pyrimidine-5-carbaldehyde serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its derivatives have been investigated for their potential in treating various diseases, particularly in oncology and infectious diseases.

Key Findings:

  • Anticancer Activity: Research indicates that derivatives of this compound may inhibit cancer cell proliferation and induce apoptosis in specific cancer types, such as prostate cancer .
  • Neurological Disorders: The compound is being explored for developing drugs targeting neurological disorders, showcasing its potential in addressing significant health challenges .

Agricultural Chemistry

In agricultural applications, this compound is utilized to enhance the efficacy of agrochemicals. It contributes to the formulation of crop protection products by improving their effectiveness against pests and diseases.

Applications:

  • Pesticide Development: The compound's ability to enhance the performance of existing pesticides makes it valuable in agricultural research aimed at increasing crop yields and sustainability .

Biochemical Research

Researchers employ this compound in various biochemical studies, particularly those involving enzyme inhibition. This application aids in elucidating complex biochemical pathways and developing new therapeutic strategies.

Research Highlights:

  • Enzyme Inhibition Studies: The compound has been used to investigate its effects on specific enzymes, providing insights into metabolic processes and potential therapeutic targets .

Material Science

The compound is also explored for its potential applications in material science, particularly in creating novel materials with unique electronic properties.

Potential Uses:

  • Sensor Development: Its unique properties may be beneficial in developing sensors and electronic devices, highlighting its versatility beyond traditional chemical applications .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference material for various analytical techniques. This application is essential for the accurate quantification of similar compounds in complex mixtures.

Analytical Applications:

  • Standardization: The compound aids in ensuring the reliability and accuracy of analytical results across different methodologies .

Data Table: Comparative Analysis of Applications

Application AreaSpecific Use CasesKey Findings/Notes
PharmaceuticalDrug development for oncology and neurologyInhibits cancer cell growth; neurological targets
Agricultural ChemistryCrop protection formulationsEnhances pesticide efficacy
Biochemical ResearchEnzyme inhibition studiesInsights into metabolic pathways
Material ScienceNovel material creationPotential use in sensors
Analytical ChemistryStandard reference materialEnsures accuracy in quantification

Case Studies

Several case studies have highlighted the effectiveness of this compound across different applications:

  • Anticancer Evaluation: A study demonstrated that a derivative significantly inhibited prostate cancer cell growth through apoptosis induction, showcasing its therapeutic potential .
  • Anti-inflammatory Effects: In animal models, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential use in inflammatory conditions .
  • Agricultural Efficacy: Research on agrochemical formulations incorporating this compound showed improved efficacy against common agricultural pests, suggesting a promising avenue for sustainable farming practices .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 2-Methylamino-pyrimidine-5-carbaldehyde with closely related pyrimidine carbaldehydes:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score
This compound 672307-83-4 C₆H₇N₃O 137.14 2-(Methylamino), 5-formyl Reference
2-Aminopyrimidine-5-carbaldehyde 10070-92-5 C₅H₅N₃O 123.11 2-Amino, 5-formyl 1.00
2,4-Diaminopyrimidine-5-carboxaldehyde 166757-62-6 C₅H₆N₄O 138.13 2,4-Diamino, 5-formyl 0.80
2-Butyl-pyrimidine-5-carbaldehyde 876890-42-5 C₉H₁₂N₂O 164.21 2-Butyl, 5-formyl
2-Piperidin-1-yl-pyrimidine-5-carbaldehyde 149806-11-1 C₁₀H₁₃N₃O 191.23 2-Piperidinyl, 5-formyl
5-Amino-2-methylpyrimidine-4-carbaldehyde 933687-07-1 C₆H₇N₃O 137.14 2-Methyl, 4-formyl, 5-amino
Key Observations:

Amino vs. The methylamino group reduces hydrogen-bonding capacity compared to the amino analog, which may affect target-binding specificity .

This makes it more water-soluble but less reactive toward nucleophilic additions compared to this compound .

Alkyl vs. Heterocyclic Substituents :

  • 2-Butyl-pyrimidine-5-carbaldehyde (CAS: 876890-42-5) and 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde (CAS: 149806-11-1) feature bulkier substituents. The piperidinyl group introduces a basic nitrogen, enhancing solubility in acidic conditions, while the butyl group increases hydrophobicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylamino-pyrimidine-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-Methylamino-pyrimidine-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.